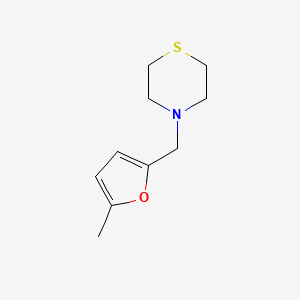

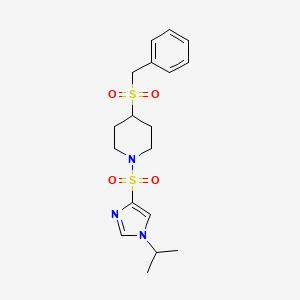

![molecular formula C17H15N3O2 B2538059 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1207025-62-4](/img/structure/B2538059.png)

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide" is a chemically synthesized molecule that likely exhibits biological activity due to the presence of the 1,2,4-oxadiazole moiety. Oxadiazoles are a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring, which is known for various pharmacological properties. The biphenyl group attached to the carboxamide function may contribute to the molecule's binding affinity and selectivity towards biological targets.

Synthesis Analysis

The synthesis of related oxadiazole derivatives often involves multi-step reactions, starting from various precursors such as carboxylic acids, hydrazides, and aldehydes. For instance, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides involves a three-component reaction using N-aryl-3-oxobutanamides, salicylaldehyde, and urea with a catalyst . Similarly, the synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds can involve reactions of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations . These methods may provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the 1,2,4-oxadiazole ring, which can influence the molecule's electronic distribution and conformation. For example, the pyrazoline ring in related compounds adopts a flat-envelope conformation, and the orientation of substituents can significantly affect the molecule's overall shape and properties . The molecular structure of the compound of interest would likely be determined using spectroscopic techniques such as NMR and X-ray crystallography, as seen in the elucidation of similar compounds .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, often depending on the substituents attached to the core structure. For instance, the carboxamide group can engage in hydrogen bonding, which is crucial for the biological activity of these molecules . The reactivity of the oxadiazole ring itself can be influenced by the nature of the substituents, as seen in the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are determined by the functional groups present in the molecule. The presence of heteroatoms and aromatic rings can affect the compound's lipophilicity and hydrogen bonding capacity, which in turn influences its pharmacokinetic properties. The antimicrobial screening of similar compounds has shown that these properties can lead to moderate to high biological activity .

Scientific Research Applications

Antidiabetic Applications

The synthesis and in vitro antidiabetic screening of dihydropyrimidine derivatives related to the chemical structure of interest have been explored. These compounds were evaluated for antidiabetic activity using the α-amylase inhibition assay, highlighting their potential in diabetes management (J. Lalpara et al., 2021).

Anticancer Applications

Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This work illustrates the compound's relevance in the development of new anticancer therapies (B. Ravinaik et al., 2021).

Insecticidal Activity

Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized and evaluated for insecticidal activities against the diamondback moth. These studies offer insights into the structure-activity relationship and the potential for developing new insecticides (L. Qi et al., 2014).

Antimicrobial Activity

Newer carbazole derivatives have been synthesized and evaluated for antibacterial, antifungal, and anticancer activities. This research demonstrates the broad spectrum of biological activities possessed by compounds structurally related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, showcasing their potential in antimicrobial therapy (D. Sharma et al., 2014).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s worth noting that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property might influence the interaction of the compound with its targets.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.

Result of Action

The anti-infective activities of similar 1,2,4-oxadiazole compounds suggest that the compound may inhibit the growth of infectious agents .

properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12-19-16(22-20-12)11-18-17(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFJEBFOJHNYEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

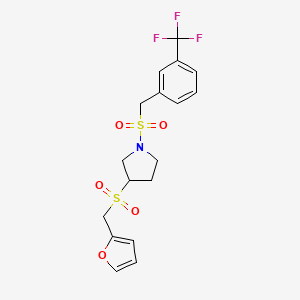

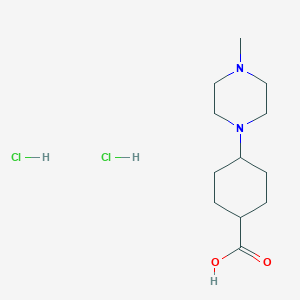

![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)

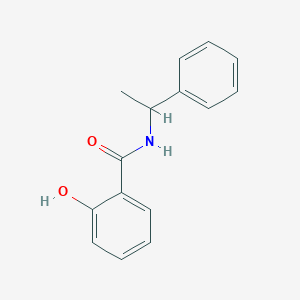

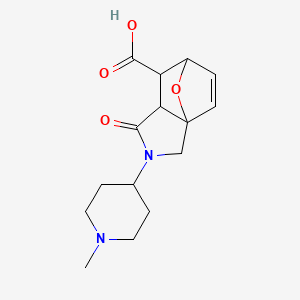

![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)

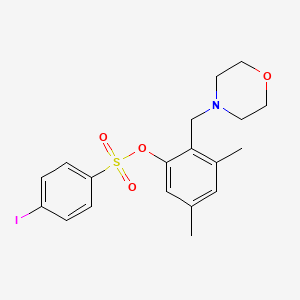

![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)

![Isoquinolin-1-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2537987.png)

![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)

![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)

![3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2537999.png)